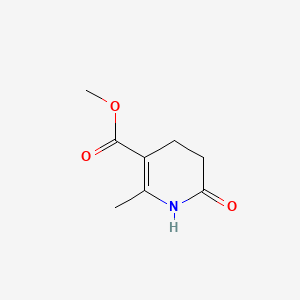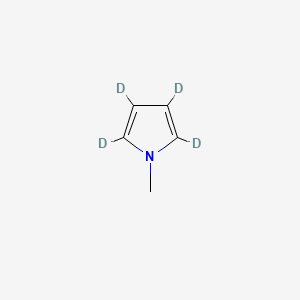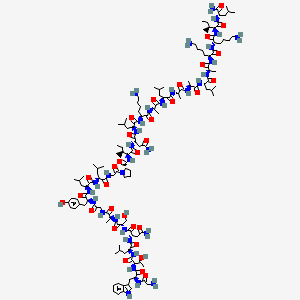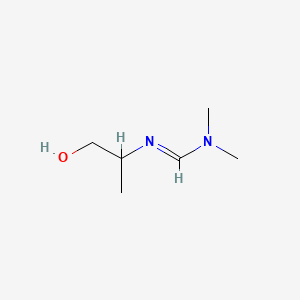
N'-(1-hydroxypropan-2-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide typically involves the reaction of dimethylformamide with 1-chloro-2-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidoformamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites, while the imidoformamide moiety can participate in various chemical interactions, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2-propanyl)-5,8,11,14-icosatetraenamide
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- N-Hydroxyphthalimide
Uniqueness
N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
195322-25-9 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
N/'-(1-hydroxypropan-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(4-9)7-5-8(2)3/h5-6,9H,4H2,1-3H3 |
InChI Key |
ZPIILODBLLGRRP-UHFFFAOYSA-N |
SMILES |
CC(CO)N=CN(C)C |
Synonyms |
Methanimidamide, N-(2-hydroxy-1-methylethyl)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



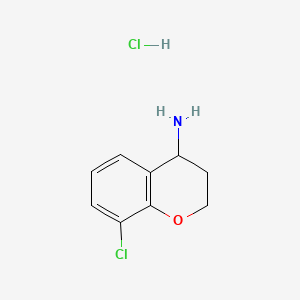
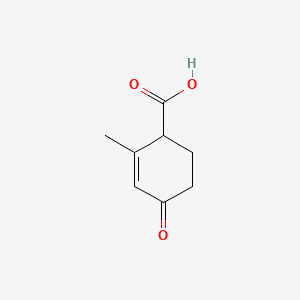
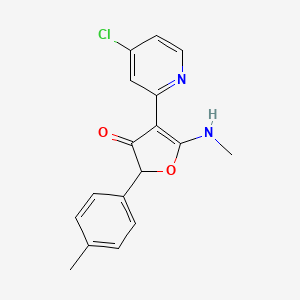
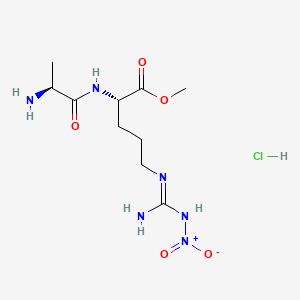
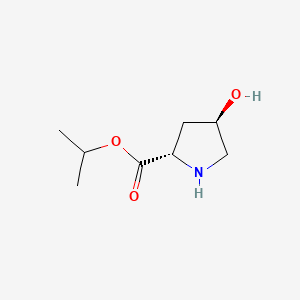
![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)
![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)
